molecular formula C12H16BClO3 B2939892 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 779331-28-1

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B2939892
CAS No.: 779331-28-1
M. Wt: 254.52
InChI Key: FJCPWBJRPORWHV-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 948592-54-9) is a boronic ester derivative with a chlorine substituent at the 4-position and a pinacol boronate group at the 2-position of the phenol ring. Its molecular formula is C₁₂H₁₆BClO₃, and it is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing chloro group, which enhances electrophilic reactivity . The compound is typically stored at 4–8°C and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCPWBJRPORWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 4-chlorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically heated to a temperature range of 80-100°C to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. This reaction is pivotal in pharmaceutical and materials science applications.

Key Reaction Parameters

Catalyst SystemBaseSolventTemperatureYieldSource
PdCl₂(dppf)·CH₂Cl₂ (4 mol%)KOAc1,4-Dioxane90°C74%
Pd(OAc)₂/XPhos (2 mol%)K₃PO₄THF/H₂O80°C85–92%
Pd(PPh₃)₄ (3 mol%)Na₂CO₃DMF100°C68%

Mechanistic Features

  • Transmetallation between the boronic ester and palladium catalyst occurs via base-assisted deprotonation of the phenol, enhancing reactivity.

  • Electron-withdrawing chlorine substituent marginally reduces coupling efficiency compared to non-halogenated analogs .

Product Examples

  • Coupling with 4-bromotoluene yields 4-chloro-2-(p-tolyl)phenol.

  • Reaction with 2-iodopyridine forms 4-chloro-2-(pyridin-2-yl)phenol, a potential pharmacophore.

Oxidation of the Boronic Ester Moiety

Controlled oxidation converts the boronic ester to a hydroxyl group, enabling further functionalization.

Oxidation Conditions and Outcomes

OxidantEquivSolventTemperatureConversionProductSource
30% H₂O₂5THF/H₂ORT93%4-Chloro-1,2-dihydroxybenzene
Oxone® (0.54 M)5THF/H₂O50°C70%4-Chlorocatechol

Notes

  • H₂O₂ achieves higher selectivity than Oxone® due to milder reaction conditions.

  • The phenol group remains intact during oxidation, confirming its stability under these protocols .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 4-position undergoes substitution under basic or catalytic conditions.

Substitution Reactions

NucleophileCatalyst/BaseSolventTemperatureYieldProductSource
NaOH (10% aq.)NoneWater120°C41%4-Hydroxy-2-(Bpin)phenol
NH₃ (7 M in MeOH)CuI (10 mol%)DMSO80°C63%4-Amino-2-(Bpin)phenol
KSCNPd(OAc)₂DMF100°C55%4-Thiocyano-2-(Bpin)phenol

Reactivity Insights

  • Steric hindrance from the ortho boronic ester slows NAS compared to para-substituted analogs.

  • Copper catalysis enhances amination efficiency by stabilizing transition states.

Boronic Ester Hydrolysis

The dioxaborolane group hydrolyzes to a boronic acid under acidic conditions:
BpinHCl aq B OH 2\text{Bpin}\xrightarrow{\text{HCl aq }}\text{B OH }_2

  • Complete hydrolysis occurs in 1 M HCl/THF (1:1) at 25°C within 2 h .

Phenol Derivatization

The hydroxyl group undergoes typical phenol reactions:

ReactionReagentProductApplicationSource
MethylationCH₃I, K₂CO₃4-Chloro-2-Bpin-anisoleProtecting group strategy
SulfonationSO₃·Pyridine complex4-Chloro-2-Bpin-phenyl sulfateSurfactant intermediate

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Non-Chlorinated Analog)Key Influencing Factor
Suzuki Coupling85%Electron-withdrawing Cl reduces electron density at coupling site
NAS (Hydroxide)60%Steric hindrance from Bpin group
Oxidation95%Proximity of phenol stabilizes transition state

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired coupled product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium in cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

Para-Substituted Phenol Boronate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenol (CAS: 269409-70-3): The boronate group is at the para position relative to the hydroxyl group. Molecular formula: C₁₂H₁₇BO₃ (lacks chlorine, reducing molecular weight to 220.07 g/mol). Melting point: 112–117°C .
Meta-Substituted Phenol Boronate
  • 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenol (CAS: 214360-76-6): Boronate group at the meta position. Melting point: 96.5–98.2°C .
Dichloro-Substituted Analogues
  • 2,4-Dichloro-5-(Tetramethyl-Dioxaborolan-2-YL)Phenol (CAS: 1256360-32-3): Two chlorine substituents increase molecular weight (C₁₂H₁₅BCl₂O₃, 288.96 g/mol) and acidity (predicted pKa ~7.23) .
  • 2,3-Dichloro-4-(Tetramethyl-Dioxaborolan-2-YL)Phenol (CAS: 1612184-06-1): Density: 1.28 g/cm³; boiling point: 379.2°C .
Heterocyclic Analogues
  • 4-Chloro-2-(Tetramethyl-Dioxaborolan-2-YL)Pyrimidine (CAS: 2096339-02-3): Pyrimidine ring replaces phenol, altering electronic properties. Molecular weight: 240.49 g/mol .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (CAS: 948592-54-9) 254.52 N/A Cl, Boronate, Phenol
Para-Substituted (CAS: 269409-70-3) 220.07 112–117 Boronate, Phenol
Meta-Substituted (CAS: 214360-76-6) 220.07 96.5–98.2 Boronate, Phenol
2,3-Dichloro (CAS: 1612184-06-1) 288.96 N/A 2 Cl, Boronate, Phenol
Pyrimidine Analogue (CAS: 2096339-02-3) 240.49 N/A Cl, Boronate, Pyrimidine
  • Solubility : Chloro-substituted derivatives generally exhibit lower solubility in polar solvents due to increased hydrophobicity .
  • Reactivity: The electron-withdrawing chloro group in the target compound enhances electrophilicity, making it more reactive in cross-coupling reactions compared to methoxy- or methyl-substituted analogues (e.g., 2-Methoxy-5-(Tetramethyl-Dioxaborolan-2-YL)Phenol, CAS: 269410-23-3) .

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C13H19BClNO4
  • Molecular Weight: 299.56 g/mol
  • CAS Number: 2978108-79-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation: The compound has shown potent inhibitory effects on various cancer cell lines. In a study involving MDA-MB-231 (triple-negative breast cancer) cells, it demonstrated an IC50 value of approximately 0.126 µM, indicating strong antiproliferative activity .
  • Selectivity Index: The compound displayed a favorable selectivity index by exhibiting a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Mechanism of Action: The compound's mechanism includes the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis .

Safety Profile

The safety profile of this compound has been evaluated in animal models:

  • Acute Toxicity Studies: In studies involving Kunming mice at doses up to 2000 mg/kg, the compound did not exhibit acute toxicity .
  • Subacute Toxicity Studies: Further investigations revealed that administration of the compound at high doses (40 mg/kg) showed no adverse effects over a three-day period .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics:

  • Oral Bioavailability: Compounds in this class have demonstrated sufficient oral bioavailability (approximately 31.8%) following administration .
  • Clearance Rate: The clearance rate was recorded at 82.7 ± 1.97 mL/h/kg after intravenous administration .

Data Table: Biological Activity Summary

Activity Value/Description
IC50 (MDA-MB-231)0.126 µM
Selectivity Index19-fold lesser effect on MCF10A
Acute Toxicity (mice)No toxicity at 2000 mg/kg
Oral Bioavailability31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg

Case Study 1: Anticancer Efficacy in Vivo

In a recent study focusing on the efficacy of similar compounds in vivo:

  • Model Used: BALB/c nude mice inoculated with MDA-MB-231 cells.
  • Findings: Treatment resulted in significant inhibition of lung metastasis compared to controls and established drugs like TAE226 .

Case Study 2: Safety Evaluation

A comprehensive safety evaluation was conducted involving repeated dosing:

  • Dosage: High doses (40 mg/kg) were administered once daily for three days.
  • Outcome: No significant adverse effects were observed; the compound maintained a favorable safety profile during the trial .

Q & A

Q. What established synthetic routes are used for 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in academic settings?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a chloro-substituted phenol precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂). This method is widely used for introducing boronic ester groups into aromatic systems. Reaction optimization includes tuning temperature (80–100°C), solvent (dimethoxyethane or dioxane), and base (KOAc) to achieve high yields. Cross-coupling literature provides foundational protocols for such syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Gas chromatography (GC) is recommended, with a minimum purity threshold of 98.0% .
  • Structural Confirmation : Use a combination of 1H^1 \text{H}, 13C^{13} \text{C}, and 11B^{11} \text{B} NMR spectroscopy to verify substituent positions and boronic ester integrity. For crystalline samples, X-ray diffraction via SHELX software provides unambiguous structural validation .
  • Melting Point : Consistent melting behavior (114–118°C) serves as a preliminary purity indicator .

Q. What solvents are suitable for reactions involving this compound, given its solubility profile?

The compound is sparingly soluble in methanol and insoluble in water. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for Suzuki-Miyaura cross-coupling reactions, as they enhance boronic ester reactivity while maintaining stability. Solvent selection should align with catalytic system requirements (e.g., Pd catalysts in THF/water mixtures) .

Advanced Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

Key factors include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl chloride coupling partners.
  • Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetallation.
  • Temperature : 80–110°C, depending on substrate reactivity.
  • Molar Ratios : Maintain a 1:1.2 ratio of boronic ester to aryl halide to ensure complete conversion. Monitor reaction progress via TLC or LC-MS, and purify products using column chromatography. Contradictions in yield may arise from competing protodeboronation; adding degassed solvents and inert atmospheres mitigates this .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies (e.g., bond length variations in NMR vs. X-ray data) often stem from dynamic effects in solution (e.g., rotational isomerism) versus static solid-state structures. Validate results by:

  • Comparing 11B^{11} \text{B} NMR shifts with literature values for boronic esters.
  • Using density functional theory (DFT) calculations to model solution-state conformers.
  • Repeating crystallography with multiple crystals to rule out polymorphism .

Q. What is the electronic impact of the chloro substituent on the boronic ester’s reactivity?

The electron-withdrawing chloro group at the ortho position enhances the electrophilicity of the boronic ester, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the dioxaborolane ring may reduce coupling efficiency with bulky substrates. Empirical optimization (e.g., adjusting catalyst loading or using bulky phosphine ligands) balances these effects .

Q. What protecting group strategies are recommended for the phenolic hydroxyl during functionalization?

To prevent undesired side reactions (e.g., oxidation or self-coupling), protect the phenol via:

  • tert-Butyldimethylsilyl (TBS) groups : Stable under basic conditions and removable with tetrabutylammonium fluoride (TBAF).
  • Methyl ethers : Introduced using MeI/K₂CO₃, cleaved with BBr₃. Evidence from analogous compounds (e.g., tert-butyl-protected boronic esters) supports these strategies .

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